molecular formula C9H10BNO5 B2408500 N-(4-Boronobenzoyl)glycine CAS No. 256656-73-2

N-(4-Boronobenzoyl)glycine

Cat. No.: B2408500
CAS No.: 256656-73-2
M. Wt: 222.99
InChI Key: SUAHEMDODCRDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Boronobenzoyl)glycine is a glycine derivative featuring a boronic acid functional group attached to the benzoyl moiety. This compound is of interest in medicinal chemistry and materials science due to the unique reactivity of boron, which enables applications in enzyme inhibition, biosensing, and neutron capture therapy.

Properties

IUPAC Name

2-[(4-boronobenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO5/c12-8(13)5-11-9(14)6-1-3-7(4-2-6)10(15)16/h1-4,15-16H,5H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAHEMDODCRDRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCC(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Boronobenzoyl)glycine typically involves the coupling of 4-boronobenzoic acid with glycine. One common method is the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of 4-boronobenzoic acid and the amino group of glycine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Boronobenzoyl)glycine can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

N-(4-Boronobenzoyl)glycine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.

    Medicine: Boron-containing compounds are explored for their use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It can be used in the production of advanced materials, such as boron-doped polymers and ceramics.

Mechanism of Action

The mechanism of action of N-(4-Boronobenzoyl)glycine largely depends on its application. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. In medicinal applications, the boronic acid group can interact with biological targets, such as enzymes, through reversible covalent bonding, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following glycine derivatives share a benzoyl/benzyl backbone but differ in substituents, influencing their chemical behavior:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Functional Features
N-(4-Boronobenzoyl)glycine* -B(OH)₂ C₉H₁₀BNO₄ ~227.00 (estimated) Boronic acid (coordination, covalent binding)
N-(4-Nitrobenzyl)glycine -NO₂ C₉H₁₀N₂O₄ 210.19 Nitro group (electron-withdrawing, redox activity)
N-(4-Fluorophenyl)glycine -F C₈H₈FNO₂ 169.16 Fluorine (electronegativity, metabolic stability)
Methyl N-(4-chlorobenzoyl)glycinate -Cl (esterified) C₁₀H₁₀ClNO₃ 227.64 Chlorine (lipophilicity, halogen bonding)
N-Methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine -CF₃ (thiazole ring) C₁₁H₉F₃N₂O₂S 314.26 Trifluoromethyl (enhanced stability, bioactivity)

Physicochemical Properties

  • Solubility : Fluorinated (e.g., N-(4-Fluorophenyl)glycine) and esterified derivatives (e.g., Methyl N-(4-chlorobenzoyl)glycinate) exhibit higher lipophilicity, favoring membrane permeability . Boron-containing analogs may show pH-dependent solubility due to boronic acid’s interaction with diols.
  • Stability : Nitro- and trifluoromethyl-substituted compounds (e.g., N-(4-Nitrobenzyl)glycine , N-Methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine ) demonstrate enhanced thermal and oxidative stability compared to unsubstituted glycines.

Key Research Findings

  • Methyl N-(4-chlorobenzoyl)glycinate : Exhibited crystallographic stability in SHELX-refined structures, suggesting utility in crystal engineering .
  • N-Methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine: Showed nanomolar affinity for kinase targets in preliminary assays .

Biological Activity

N-(4-Boronobenzoyl)glycine is a compound that has garnered attention in recent research due to its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article will explore the biological activity of this compound, summarizing key findings from various studies, and presenting data in tables for clarity.

Chemical Structure and Properties

This compound is a boron-containing compound derived from glycine, an amino acid known for its various physiological roles. The incorporation of boron into the structure enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tumor Growth : Studies have indicated that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
  • Modulation of Metabolic Pathways : It has been suggested that this compound may influence metabolic pathways related to glucose metabolism and fatty acid oxidation.
  • Interaction with Cellular Signaling Pathways : The compound appears to interact with various signaling pathways, including those involved in inflammation and oxidative stress responses.

Case Studies

  • Cancer Cell Lines : In vitro studies using breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 50 µM. The mechanism was linked to the activation of caspase-3, a key enzyme in the apoptosis pathway.
  • Metabolic Regulation : A study involving diabetic mice showed that administration of this compound improved insulin sensitivity and reduced blood glucose levels compared to control groups.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
Tumor Growth InhibitionReduced viability in cancer cells
Apoptosis InductionIncreased caspase-3 activity
Insulin SensitivityImproved glucose metabolism
2
Anti-inflammatory EffectsDecreased cytokine production

Pharmacokinetics

The pharmacokinetics of this compound have not been extensively studied; however, preliminary findings suggest that it is rapidly absorbed following oral administration, with peak plasma concentrations occurring within 1-2 hours.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.